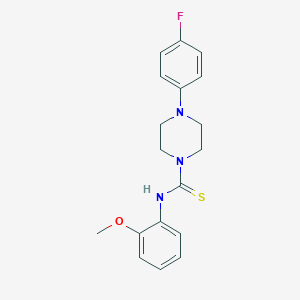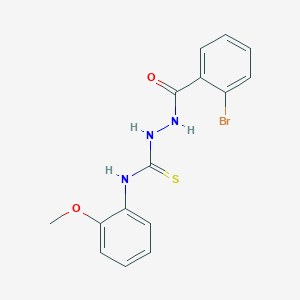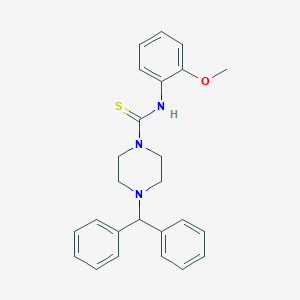![molecular formula C21H22F3NO4 B215887 4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTFTHP and has been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of DMTFTHP is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. DMTFTHP has been shown to interact with various proteins and enzymes in the body, including kinases and phosphatases, which play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects:
DMTFTHP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMTFTHP can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways. In vivo studies have shown that DMTFTHP can reduce inflammation, improve cognitive function, and modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMTFTHP for lab experiments is its unique chemical structure, which makes it a valuable tool for studying various cellular pathways and signaling cascades. However, one limitation of DMTFTHP is its relatively complex synthesis method, which can make it difficult to obtain in large quantities for certain experiments.
Orientations Futures
There are several future directions for research on DMTFTHP. One potential area of focus is the development of new drug candidates based on the structure of DMTFTHP for the treatment of various diseases. Another potential direction is the investigation of the potential use of DMTFTHP as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DMTFTHP and its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of DMTFTHP involves a series of chemical reactions that lead to the formation of the final product. The process involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 3,4-dimethoxybenzaldehyde in the presence of a palladium catalyst. The resulting product is then subjected to a series of further reactions, including the addition of a tetrahydro-2H-pyran-4-carboxamide group, to yield the final compound.
Applications De Recherche Scientifique
DMTFTHP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMTFTHP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, DMTFTHP has been studied for its mechanism of action and potential therapeutic benefits. In material science, DMTFTHP has been investigated for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
Nom du produit |
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide |
|---|---|
Formule moléculaire |
C21H22F3NO4 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C21H22F3NO4/c1-27-17-7-6-14(13-18(17)28-2)20(8-10-29-11-9-20)19(26)25-16-5-3-4-15(12-16)21(22,23)24/h3-7,12-13H,8-11H2,1-2H3,(H,25,26) |
Clé InChI |
BDDSTTIHXFMOGB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)


![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)
